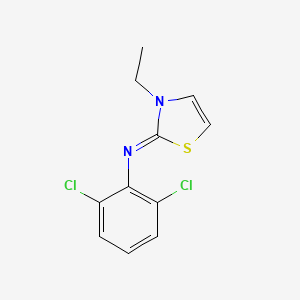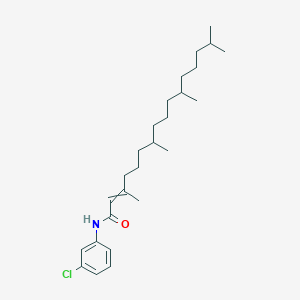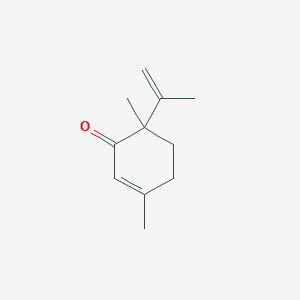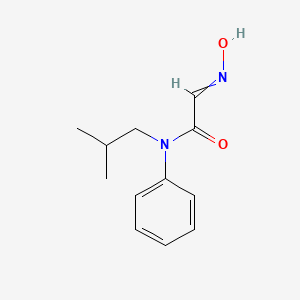![molecular formula C9H12N2O2S3 B14502956 3-[(4-Aminophenyl)trisulfanyl]-L-alanine CAS No. 63129-85-1](/img/structure/B14502956.png)
3-[(4-Aminophenyl)trisulfanyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Aminophenyl)trisulfanyl]-L-alanine is a compound that belongs to the class of S-substituted L-cysteines It is characterized by the presence of a trisulfanyl group attached to the L-alanine backbone, with an aminophenyl group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine typically involves the coupling of an aminophenyl group with a trisulfanyl moiety. One common method involves the use of 9-fluorenylmethyl (Fm) disulfides as precursors, which are deprotected under mild conditions to form disulfanyl anions. These anions then react with organothiosulfonates to form the desired trisulfide compound . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with sodium methoxide as a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Aminophenyl)trisulfanyl]-L-alanine undergoes various chemical reactions, including:
Oxidation: The trisulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form simpler sulfide derivatives.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Simpler sulfide derivatives.
Substitution: Various substituted aminophenyl derivatives.
Aplicaciones Científicas De Investigación
3-[(4-Aminophenyl)trisulfanyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of oxidative stress.
Industry: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-Aminophenyl)trisulfanyl]-L-alanine involves its interaction with various molecular targets. The trisulfanyl group can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and enzymes. These modifications can affect cellular pathways involved in oxidative stress and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
3-trisulfanyl-L-alanine: An S-substituted L-cysteine with a similar trisulfanyl group.
3-[(4-Aminophenyl)sulfonyl]aniline: Contains a sulfonyl group instead of a trisulfanyl group.
Uniqueness
3-[(4-Aminophenyl)trisulfanyl]-L-alanine is unique due to its trisulfanyl group, which imparts distinct redox properties and potential biological activities. This sets it apart from other similar compounds that may lack such features .
Propiedades
Número CAS |
63129-85-1 |
|---|---|
Fórmula molecular |
C9H12N2O2S3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(4-aminophenyl)trisulfanyl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2S3/c10-6-1-3-7(4-2-6)15-16-14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
ACILCBNFQACVEE-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1N)SSSC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CC=C1N)SSSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





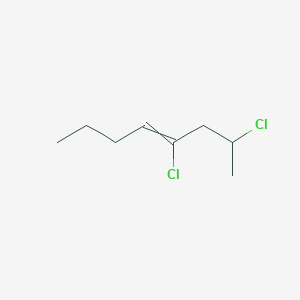
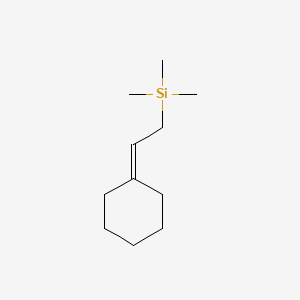
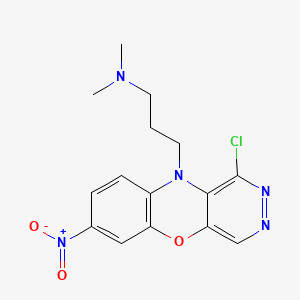

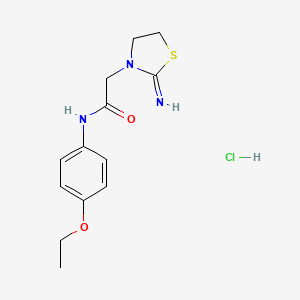
![8-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]octanoic acid](/img/structure/B14502924.png)
